molecular formula C15H19NO4 B2438633 (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351664-64-6

(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2438633
CAS No.: 1351664-64-6
M. Wt: 277.32
InChI Key: NZJNDAYWEDWWMU-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(5-4-13-3-1-10-18-13)16-8-6-15(7-9-16)19-11-2-12-20-15/h1,3-5,10H,2,6-9,11-12H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNDAYWEDWWMU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enone moiety would produce the corresponding alcohol.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 1,5-Dicyanopentane
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

What sets (E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one apart from similar compounds is its spirocyclic structure combined with the furan ring and enone moiety. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring and a spirocyclic moiety that contributes to its reactivity and interaction with biological targets. The following table summarizes its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19NO4
Molecular Weight279.32 g/mol
CAS Number1798412-24-4

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity.

Anticancer Potential

The anticancer potential of this compound has been investigated through various in vitro studies. For example, compounds containing spirocyclic structures have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a related spirocyclic compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM, indicating that this compound could exhibit similar or enhanced effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. For instance, enzyme assays have revealed that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Related Compounds

The following table compares the biological activities of this compound with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAChE Inhibition
(E)-3-(furan-2-yl)-1-(1,5-dioxa...ModerateSignificantYes
(E)-3-(furan-3-yl)-1-(1,5-dioxa...HighModerateNo
5-Bromofuran derivativesHighHighYes

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features:

  • An (E)-configured α,β-unsaturated ketone (enone) system, enabling Michael addition or Diels-Alder reactions.
  • A 1,5-dioxa-9-azaspiro[5.5]undecane moiety, conferring conformational rigidity and potential for hydrogen bonding via the spirocyclic oxygen and nitrogen atoms.
  • A furan-2-yl group, contributing π-electron density for electrophilic substitutions or coordination with metal catalysts. These features enhance reactivity in cycloadditions and interactions with biological targets like enzymes or receptors .

Q. What synthetic methodologies are used to prepare this compound?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of the spirocyclic amine intermediate via cyclization of diols or diamines under acidic or basic conditions.
  • Step 2 : Coupling of the spirocyclic amine with a furan-containing α,β-unsaturated ketone using a base (e.g., triethylamine) in polar aprotic solvents (DMF, THF) at 25–60°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 1: Representative Reaction Conditions

StepSolventCatalyst/BaseTemperatureYield (%)
1THF/H₂OHClReflux60–75
2DMFTriethylamine50°C45–65

Q. Which spectroscopic techniques are most effective for characterization?

  • ¹H/¹³C NMR : Key signals include the enone carbonyl (δ 190–200 ppm), furan protons (δ 6.3–7.5 ppm), and spirocyclic oxygen/nitrogen environments (δ 3.0–4.5 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (furan C-H).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₇H₁₉NO₄: calculated 313.13, observed 313.14).

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side reactions?

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) versus ethereal solvents (THF) to balance reactivity and byproduct formation.
  • Catalyst Selection : Compare inorganic bases (K₂CO₃) with organic bases (DBU) to enhance enolate formation without hydrolyzing the spirocyclic ring .
  • Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time and improve regioselectivity .

Q. How should researchers address contradictions in biological activity data across assays?

  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Assay Replication : Perform dose-response curves in triplicate across cell lines (e.g., HEK293 for receptor binding) and biochemical assays (e.g., enzyme inhibition).
  • Stereochemical Analysis : Verify the (E)-configuration via NOESY NMR to ensure structural consistency .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses with GABA receptors (PDB ID: 6X3T) or cytochrome P450 enzymes .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the spirocyclic moiety in lipid bilayers.
  • QSAR Modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using CoMFA/CoMSIA .

Q. What challenges arise in establishing structure-activity relationships (SAR), and how can they be mitigated?

  • Synthetic Complexity : Prioritize analogs with modular substitutions (e.g., halogenated furans, spirocyclic ring size variations) using parallel synthesis .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to decouple electronic (Hammett σ) and steric (Taft ES) effects on activity.

Table 2: Analogues and Their Bioactivities

AnaloguesStructural ModificationBioactivityReference
3,9-Diazaspiro[5.5]undecaneDiazine ringsGABA modulation
4-AminoisoindolineIsoindole frameworkAnticancer (IC₅₀ = 2.1 μM)

Methodological Recommendations

  • Data Reproducibility : Archive raw NMR/FID files and HPLC chromatograms in open-access repositories (e.g., Zenodo).
  • Collaborative Validation : Cross-verify computational predictions with crystallography partners (e.g., Cambridge Structural Database submissions).

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